5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide
CAS No.: 1341400-46-1
Cat. No.: VC2848349
Molecular Formula: C10H14ClNO4S
Molecular Weight: 279.74 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1341400-46-1 |
---|---|
Molecular Formula | C10H14ClNO4S |
Molecular Weight | 279.74 g/mol |
IUPAC Name | 5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonamide |
Standard InChI | InChI=1S/C10H14ClNO4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3,(H2,12,13,14) |
Standard InChI Key | AXMRNRZXUSFMMW-UHFFFAOYSA-N |
SMILES | CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Canonical SMILES | CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Introduction
Structural Characteristics and Identification
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide is characterized by a benzene ring substituted with a chlorine atom at the 5-position, a sulfonamide group at the 1-position, and a methoxypropan-2-yl ether at the 2-position. This arrangement of functional groups contributes to the compound's unique chemical and biological properties.
Chemical Identity and Classification
The compound belongs to the class of aromatic sulfonamides, a group of compounds known for their significant biological activities, particularly their antibacterial properties. Sulfonamides are characterized by the presence of the sulfonamide functional group (-SO₂NH₂).
Identification Parameters
The compound can be identified through various parameters as outlined in Table 1.
Table 1: Identification Parameters of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide
Parameter | Value |
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CAS Number | 1341400-46-1 |
Molecular Formula | C₁₀H₁₄ClNO₄S |
Systematic Name | 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide |
The systematic name according to IUPAC nomenclature reflects the position of substituents on the benzene ring and their chemical nature, providing a precise chemical identifier for the compound .
Physical and Chemical Properties
The physical and chemical properties of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide are crucial for understanding its behavior in various chemical environments and its potential applications in medicinal chemistry.
Molecular Properties
The fundamental molecular properties of the compound are summarized in Table 2, which provides insights into its basic physical characteristics.
Table 2: Molecular Properties of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide
Property | Value |
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Molecular Weight | 293.74 g/mol (calculated) |
Appearance | Solid (inferred) |
Molecular Formula | C₁₀H₁₄ClNO₄S |
Physicochemical Properties
The physicochemical properties of the compound influence its solubility, bioavailability, and potential for pharmaceutical applications. While comprehensive experimental data is limited in the available literature, theoretical calculations provide valuable insights into its properties.
Based on structural analysis and computational predictions for similar sulfonamide compounds, the following properties can be inferred:
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The presence of the sulfonamide group (-SO₂NH₂) contributes to hydrogen bonding capabilities
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The chloro and methoxy substituents influence the compound's lipophilicity
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The aromatic nature of the compound affects its stability and reactivity patterns
Synthesis Methods
The synthesis of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide involves multiple steps that require careful control of reaction conditions to achieve high yields and purity.
Starting Materials
The synthesis of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide likely begins with commercially available starting materials such as chlorinated salicylic acid derivatives. These materials undergo various transformations to introduce the required functional groups.
Key Synthetic Steps
Based on synthetic approaches for related compounds, the synthesis may involve:
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Preparation of the benzene core with appropriate substitution patterns
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Introduction of the sulfonamide group through chlorosulfonation followed by amination
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Attachment of the methoxypropyl group through etherification reactions
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Purification steps to obtain the final product with high purity
While patent literature for similar compounds indicates methylation using dimethyl sulfate in acetone with sodium hydroxide as a common approach for introducing methoxy groups, the specific conditions for synthesizing 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide would need to be optimized based on the unique structural features of this compound .
Biological Significance and Applications
The biological significance of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide stems from its structural features that align with known bioactive sulfonamide compounds.
Structure-Activity Relationships
The specific substitution pattern in 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide may confer unique biological activities:
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The chloro substituent can enhance lipophilicity and membrane permeability
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The methoxypropyl group may influence binding to target proteins
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The sulfonamide group provides hydrogen bonding capabilities critical for interaction with biological targets
Research Applications
The compound is described as a "versatile small molecule scaffold," suggesting its utility in medicinal chemistry research for developing new therapeutic agents. Its availability from chemical suppliers indicates its use in research settings for exploring structure-activity relationships and developing new pharmaceutical compounds .
Package Size | Approximate Price Range (EUR) |
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50mg | 549.00 |
500mg | 1,510.00 |
This pricing structure is consistent with specialized research chemicals that require multi-step synthesis and high purity standards .
Quality Assurance
Suppliers typically provide analytical data including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) results to confirm the identity and purity of the compound. These quality control measures ensure the reliability of research conducted using the compound.
Related Compounds and Derivatives
Understanding the relationship between 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide and structurally similar compounds provides context for its place within the broader family of sulfonamide compounds.
Structural Analogs
Several structurally related compounds appear in the chemical literature and databases:
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2-Chloro-5-methoxybenzene-1-sulfonamide (CAS: 502187-53-3) - A related compound with a different substitution pattern on the benzene ring
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N-(3-aminobutyl)-5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide - A derivative with an extended amine-containing side chain
Comparative Analysis
These related compounds share the core sulfonamide structure but differ in their substitution patterns, which can significantly affect their physicochemical properties and biological activities. The specific arrangement of substituents in 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide gives it a unique profile that distinguishes it from other members of this chemical family .
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